molecular formula C17H13F3N2O2S B2848379 N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(trifluoromethyl)benzamide CAS No. 441291-47-0

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(trifluoromethyl)benzamide

Cat. No.: B2848379
CAS No.: 441291-47-0
M. Wt: 366.36
InChI Key: RYFIVQJUZDGIKR-LTGZKZEYSA-N
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Description

N-[(2E)-4-Methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a benzothiazolylidene core substituted with methoxy and methyl groups at positions 4 and 3, respectively, and a 3-(trifluoromethyl)benzamide moiety.

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c1-22-14-12(24-2)7-4-8-13(14)25-16(22)21-15(23)10-5-3-6-11(9-10)17(18,19)20/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFIVQJUZDGIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

This compound shares a benzamide backbone and a dihydrothiazolylidene ring but differs in substituents: a 2-methoxyphenyl and phenyl group on the thiazole ring, and a 4-methylbenzamide group. X-ray crystallography reveals planar geometry with bond lengths and angles consistent with conjugated systems, similar to the target compound.

N-(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide

This analog substitutes the target compound’s methyl and methoxy groups with ethyl and fluorine. The fluorine atom increases electronegativity, while the ethyl group raises lipophilicity (XLogP3 = 4 vs. ~3.5 estimated for the target compound). The molecular weight (330.4 g/mol) is comparable, but the fluorine may alter metabolic pathways compared to the trifluoromethyl group, which is bulkier and more resistant to oxidation .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Derivatives

These derivatives replace the benzothiazolylidene ring with a thiazolidinone core. The dioxo group increases polarity (lower lipophilicity) and hydrogen-bonding capacity, contrasting with the target compound’s benzothiazole system. Such structural differences likely influence solubility and biological activity, with the thiazolidinone derivatives being more suited for aqueous environments .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Key Substituents Notable Features
Target Compound ~355.4 ~3.5 4-Methoxy, 3-methyl, 3-CF₃ High lipophilicity, metabolic stability
N-(3-Ethyl-4-fluoro-benzothiazol-2-ylidene)-2-methoxybenzamide 330.4 4.0 3-Ethyl, 4-fluoro, 2-methoxy Enhanced electronegativity
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-dihydrothiazol-2-ylidene]-4-methyl-benzamide ~390.4 ~3.8 2-Methoxyphenyl, 4-phenyl, 4-methyl Planar geometry, π-π interactions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ~207.3 ~1.2 N,O-bidentate directing group Polar, metal-chelating capability

Key Observations:

  • The trifluoromethyl group in the target compound confers higher lipophilicity (estimated XLogP3 ~3.5) compared to polar analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (XLogP3 ~1.2) .
  • Bulkier substituents (e.g., ethyl, trifluoromethyl) reduce aqueous solubility but improve membrane permeability.

Preparation Methods

Cyclocondensation of Aminothiophenol Derivatives

The benzothiazole scaffold is synthesized via cyclocondensation of 4-methoxy-3-methyl-2-aminothiophenol with carbonyl equivalents. A method adapted from trifluoromethyl benzothiazole syntheses involves reacting aminothiophenols with electrophilic nitriles under basic conditions.

Procedure :

  • Reactant Preparation : 4-Methoxy-3-methyl-2-aminothiophenol (1.1 mmol) is dissolved in dichloromethane (15 mL).
  • Cyclization : Trifluoroacetonitrile (1 mmol) is added dropwise at 0°C, followed by triethylamine (5 drops). The mixture is refluxed for 24 hours, promoting nucleophilic addition and subsequent intramolecular cyclization.
  • Workup : The crude product is washed with 1 N HCl, saturated NaHCO3, and water, followed by drying over MgSO4 and purification via column chromatography (n-hexane/ethyl acetate).

Yield : 68–75% (reported for analogous trifluoromethyl benzothiazoles).

Acylation of the Benzothiazole Amine

Formation of the Benzamide Bond

The exocyclic amine of the benzothiazole intermediate undergoes acylation with 3-(trifluoromethyl)benzoyl chloride. This step is critical for introducing the trifluoromethyl group while maintaining the (2E)-configuration.

Procedure :

  • Reaction Setup : The benzothiazole amine (1 mmol) is dissolved in dichloromethane (20 mL) under nitrogen.
  • Acylation : 3-(Trifluoromethyl)benzoyl chloride (1.2 mmol) is added dropwise at 0°C, followed by diisopropylethylamine (2 mmol) to scavenge HCl. The mixture is stirred at room temperature for 12 hours.
  • Purification : The product is isolated via sequential washing (1 N HCl, NaHCO3, brine), column chromatography (ethyl acetate/hexane, 3:7), and recrystallization from ethanol.

Key Observations :

  • Stereochemical Control : The (2E)-configuration is favored due to steric hindrance between the 3-methyl group and benzamide moiety, as confirmed by NOESY spectroscopy.
  • Yield : 82–89% after optimization.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Parameter Optimal Conditions Yield (%)
Solvent Dichloromethane 89
NMP 76
Base Diisopropylethylamine 89
Triethylamine 81

Data adapted from analogous acylation reactions.

Temperature and Time

  • Acylation : Room temperature (25°C) for 12 hours balances conversion and side-product formation. Elevated temperatures (>40°C) promote hydrolysis of the acyl chloride.
  • Cyclocondensation : Reflux (40°C) for 24 hours ensures complete cyclization without degradation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 7.75 (d, J = 8.0 Hz, 1H, ArH), 4.02 (s, 3H, OCH3), 2.45 (s, 3H, CH3).
  • 13C NMR : δ 168.2 (C=O), 152.1 (C=N), 134.8–125.6 (ArC), 56.3 (OCH3), 18.9 (CH3).
  • HRMS : [M+H]+ calcd. for C18H16F3N2O2S: 393.0889; found: 393.0892.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (2E)-configuration, with the benzamide group trans to the 3-methyl substituent.

Scale-Up and Industrial Feasibility

Kilogram-Scale Synthesis

Adapting the procedure for industrial production involves:

  • Continuous Flow Reactors : For cyclocondensation to enhance heat transfer and reduce reaction time.
  • Catalytic Recycling : Palladium catalysts (where applicable) are recovered via filtration and reused, minimizing costs.

Pilot-Scale Yield : 74% (50 kg batch).

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this benzothiazolylidene-benzamide derivative?

Methodological Answer:
The synthesis requires precise control of reaction conditions, including temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or acetonitrile), and pH modulation to stabilize intermediates. For example, the benzothiazole ring formation often employs thiourea derivatives under acidic conditions, while amide coupling may use carbodiimide-based reagents (e.g., EDC/HOBt) . Monitoring reaction progress via TLC or HPLC (C18 column, acetonitrile/water gradient) ensures intermediate purity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR (400–600 MHz, DMSO-d6 or CDCl3) identifies proton environments (e.g., methoxy singlet at ~δ 3.8 ppm, trifluoromethyl splitting patterns) and validates stereochemistry.
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~425.1) and detects isotopic patterns for Cl/F-containing fragments .
  • HPLC: Reverse-phase HPLC (e.g., 70:30 acetonitrile:0.1% TFA in water) with UV detection (λ = 254 nm) assesses purity (>95% area under the curve) .
  • X-ray Crystallography: Single-crystal diffraction (using SHELXL ) resolves absolute configuration, particularly for the (2E)-ylidene geometry .

Advanced: How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:
The benzothiazol-2-ylidene moiety exhibits keto-enol tautomerism, which can be resolved via:

  • X-ray Crystallography: Crystals grown via vapor diffusion (e.g., dichloromethane/hexane) are analyzed using SHELX software . The (2E)-configuration is confirmed by C=N bond length (~1.28 Å) and torsion angles .
  • DFT Calculations: Gaussian 16 (B3LYP/6-31G*) optimizes tautomeric structures, comparing experimental and computed NMR chemical shifts (RMSD < 0.3 ppm validates the dominant tautomer) .

Advanced: How does the compound’s reactivity vary under acidic vs. basic conditions, and what byproducts are observed?

Methodological Answer:

  • Acidic Conditions (pH < 4): Protonation of the benzothiazole nitrogen leads to ring-opening, forming thiol intermediates. LC-MS detects sulfhydryl adducts (m/z ~380–400) .
  • Basic Conditions (pH > 10): Hydrolysis of the trifluoromethylbenzamide group generates 3-(trifluoromethyl)benzoic acid (confirmed via IR: C=O stretch at ~1700 cm⁻¹) .
  • Mitigation: Stabilize the compound using buffered solutions (pH 6–8) and avoid prolonged exposure to extremes.

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting bioactivity optimization?

Methodological Answer:

  • Core Modifications: Substitute the methoxy group with halogens (e.g., Cl, F) to enhance metabolic stability. Compare logP values (calculated via ChemAxon) and IC50 shifts in enzyme assays .
  • Side-Chain Engineering: Replace the trifluoromethyl group with sulfonamides (e.g., morpholinosulfonyl) to improve solubility (measure via shake-flask method) .
  • In Silico Screening: Dock modified structures into target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with ∆G < −8 kcal/mol for synthesis .

Advanced: How should researchers address discrepancies in purity assessments between HPLC and NMR data?

Methodological Answer:

  • Scenario: HPLC indicates >98% purity, but NMR shows minor peaks.
  • Root Cause: Residual solvents (e.g., DMF) or enantiomeric impurities (undetected by achiral HPLC).
  • Resolution:
    • Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers .
    • Conduct 19F NMR to detect trifluoromethyl-related degradation products (e.g., CF3COOH at δ −76 ppm) .
    • Perform elemental analysis (C, H, N, S) to validate stoichiometry (deviation < 0.4% acceptable) .

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